molecular formula C16H19NO5S B5040837 N,N-bis(2-hydroxyethyl)-4-phenoxybenzenesulfonamide

N,N-bis(2-hydroxyethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B5040837
M. Wt: 337.4 g/mol
InChI Key: UOKHHKRPTPMCLA-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-4-phenoxybenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two hydroxyethyl groups attached to a sulfonamide moiety, with a phenoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-hydroxyethyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 4-6 hours

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-bis(2-hydroxyethyl)-4-phenoxybenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, room temperature to 40°C.

    Substitution: Nucleophiles such as amines or thiols; conditions: solvent like ethanol or methanol, room temperature to 60°C.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

Industry:

  • Utilized in the formulation of specialty chemicals and surfactants.
  • Employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effect. The hydroxyethyl groups enhance the solubility and bioavailability of the compound, facilitating its interaction with target molecules.

Comparison with Similar Compounds

  • N,N-bis(2-hydroxyethyl)taurine
  • N,N-bis(2-hydroxyethyl)dodecylamine
  • N,N-bis(2-hydroxyethyl)oleamide

Comparison:

  • N,N-bis(2-hydroxyethyl)-4-phenoxybenzenesulfonamide is unique due to the presence of the phenoxybenzene ring, which imparts distinct chemical and biological properties.
  • N,N-bis(2-hydroxyethyl)taurine and N,N-bis(2-hydroxyethyl)dodecylamine lack the aromatic ring, resulting in different solubility and reactivity profiles.
  • N,N-bis(2-hydroxyethyl)oleamide has a long aliphatic chain, making it more hydrophobic compared to this compound.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c18-12-10-17(11-13-19)23(20,21)16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-9,18-19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKHHKRPTPMCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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